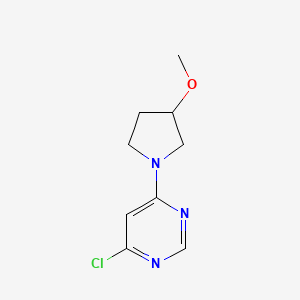
4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative with a molecular weight of 183.64 . It is a powder at room temperature . The IUPAC name for this compound is 4-chloro-6-(1-pyrrolidinyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, can be achieved through various methods . One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrimidines, including “this compound”, can undergo various chemical reactions . For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 96-98 degrees Celsius .Applications De Recherche Scientifique
Non-Covalent Interaction Studies
One research avenue involves investigations into the non-covalent interactions of pyrimidine derivatives. For instance, a study focused on the synthesis and characterization of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas, examining their intramolecular non-covalent interactions, including hydrogen bonds and van der Waals interactions. These interactions are crucial for understanding molecular recognition and assembly processes, which have implications in drug design and material science (Zhang et al., 2018).
Anticancer Drug Synthesis
Another significant application is in the synthesis of intermediates for small molecule anticancer drugs. Research has developed rapid and high-yield synthetic methods for compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, highlighting the role of chloro and methoxypyrimidine derivatives in constructing anticancer agents (Zhang et al., 2019).
Nonlinear Optical Materials
Pyrimidine derivatives also find applications in the field of nonlinear optics (NLO). A study exploring the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives underscores their potential in NLO applications, which are critical for developing new photonic and electronic materials (Hussain et al., 2020).
Antifungal Activity
Furthermore, the antifungal effects of certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives have been investigated, demonstrating their potential as antifungal agents against specific types of fungi, which could lead to the development of new antifungal medications (Jafar et al., 2017).
Heterocyclic Compound Synthesis
The chemical versatility of pyrimidine derivatives extends to the synthesis of novel heterocyclic compounds, which are essential scaffolds in many pharmaceutical agents. A notable example includes the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines, showcasing a method that could be applied in the development of drugs targeting various biological pathways (Gazizov et al., 2015).
Mécanisme D'action
The mechanism of action of pyrimidines is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
The safety information for “4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
The future directions in the research of pyrimidine derivatives, including “4-Chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine”, could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
Propriétés
IUPAC Name |
4-chloro-6-(3-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-14-7-2-3-13(5-7)9-4-8(10)11-6-12-9/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFIJYRJZVCLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)

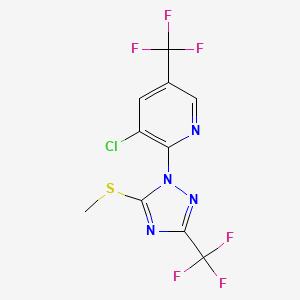
![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)
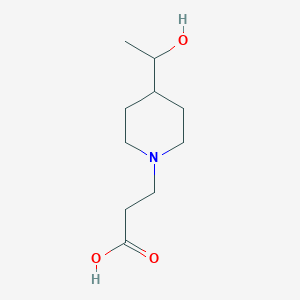
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
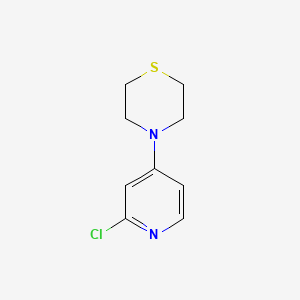

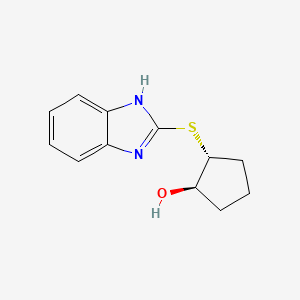
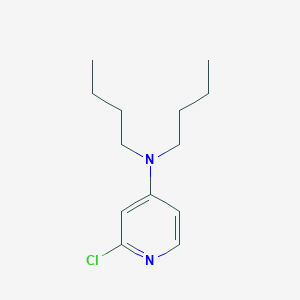
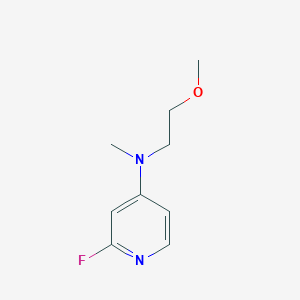
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
